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Compound of Interest

Compound Name: 1,5-Dichloroanthraquinone

Cat. No.: B031372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-
dichloroanthraquinone, a key intermediate in the synthesis of various dyes and biologically

active molecules. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectral properties, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1,5-dichloroanthraquinone are summarized in the

tables below. These values are essential for the identification, characterization, and quality

control of this compound in research and development settings.

UV-Visible Spectroscopy
While specific experimental absorption maxima for pure 1,5-dichloroanthraquinone are not

readily available in the public domain, its conjugated anthraquinone system results in strong

absorption in the UV-Visible range.[1] The formation of a charge-transfer complex with

cimetidine in acetone has been reported to exhibit a strong absorption peak at 343 nm,

providing an indication of the spectral region of interest.[2]
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Parameter Value Solvent Notes

λmax ~343 nm Acetone

Value reported for a

charge-transfer

complex.[2]

Spectral Feature Strong Absorption General

Expected due to the

conjugated π-system

of the anthraquinone

core.[1]

Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,5-dichloroanthraquinone is characterized by distinct peaks

corresponding to its functional groups. The data presented is typical for anthraquinone

derivatives.

Wavenumber (cm-1) Vibrational Mode Intensity

~3070 C-H stretch (aromatic) Medium

~1670 C=O stretch (quinone) Strong

~1580 C=C stretch (aromatic) Strong

~1280 C-C stretch Medium

~800 C-Cl stretch Strong

~750 C-H bend (aromatic) Strong

Note: The IR spectrum of 1,5-dichloroanthraquinone is noted to lack an absorption peak at

1347.85 cm-1.[2] The carbonyl (C=O) stretching frequency in derivatives of 1,5-
dichloroanthraquinone has been observed in the range of 1671-1726 cm-1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms in the molecule.
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¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

8.167 d Aromatic Proton

7.938 t Aromatic Proton

7.867 d Aromatic Proton

Solvent: DMSO-d₆[4]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 180.42 | C=O (Quinone) | | 136.90 | Aromatic

C | | 136.86 | Aromatic C | | 134.58 | Aromatic C | | 132.73 | Aromatic C-Cl | | 128.50 | Aromatic

C-H | | 126.48 | Aromatic C-H |

Solvent: DMSO-d₆

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Visible Spectroscopy Protocol
Sample Preparation: A dilute solution of 1,5-dichloroanthraquinone is prepared in a UV-

grade solvent (e.g., ethanol, chloroform, or acetone). The concentration should be adjusted

to yield an absorbance reading between 0.1 and 1.0 AU.

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

Blank Measurement: The cuvette is filled with the pure solvent to record a baseline

spectrum.

Sample Measurement: The cuvette is rinsed and filled with the sample solution. The

absorption spectrum is recorded over a wavelength range of 200-800 nm.
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Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of 1,5-dichloroanthraquinone is combined with

100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

Grinding: The mixture is thoroughly ground to a fine, homogenous powder.

Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure

(typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer

(e.g., Bruker IFS 85).[5]

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm-1. A background

spectrum of a pure KBr pellet is also recorded for background correction.

Data Analysis: The positions of the major absorption bands are identified and assigned to

their corresponding vibrational modes.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 1,5-dichloroanthraquinone is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.
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Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 1,5-dichloroanthraquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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